tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Description
This compound is a tert-butyl carbamate derivative featuring a benzimidazole-piperidine core linked to a 3-methyl-1-oxobutan-2-yl moiety. The benzimidazole group is a bicyclic aromatic heterocycle known for its role in medicinal chemistry, particularly in enzyme inhibition and receptor binding. The piperidine ring provides conformational flexibility, while the tert-butyl carbamate serves as a protective group for amines during synthetic processes. However, its exact pharmacological profile requires further elucidation .
Properties
IUPAC Name |
tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O3/c1-14(2)18(25-21(28)29-22(3,4)5)20(27)26-12-10-15(11-13-26)19-23-16-8-6-7-9-17(16)24-19/h6-9,14-15,18H,10-13H2,1-5H3,(H,23,24)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZDJYDLIMNFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
A pivotal step involves reacting tert-butyl piperidin-4-ylcarbamate with 1-fluoro-2-nitrobenzene under basic conditions to form tert-butyl 4-(2-nitroanilino)piperidine-1-carboxylate (Intermediate A). This reaction proceeds in dimethylformamide (DMF) at 100°C with potassium carbonate, achieving a 68% yield.
Catalytic Hydrogenation and Cyclization
Intermediate A undergoes hydrogenation using 10% Pd/C in methanol under 50 psi H₂, reducing the nitro group to an amine. Subsequent cyclization with diphenyl cyanocarbonimidate in tetrahydrofuran (THF) at 25°C yields tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate (Intermediate B) in 82% yield.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| A → B | 10% Pd/C, H₂ (50 psi), MeOH | 95% | |
| Cyclization | Diphenyl cyanocarbonimidate, THF, 25°C | 82% |
Preparation of the 3-Methyl-1-Oxobutan-2-yl Fragment
The 3-methyl-1-oxobutan-2-yl group is synthesized via a Claisen condensation between ethyl acetoacetate and methyl iodide.
Alkylation and Hydrolysis
Ethyl acetoacetate is alkylated with methyl iodide in the presence of sodium hydride (NaH) in THF, followed by acidic hydrolysis (HCl, H₂O) to yield 3-methyl-2-oxobutanoic acid. This intermediate is activated as an acyl chloride using thionyl chloride (SOCl₂) before coupling.
| Reaction | Conditions | Yield |
|---|---|---|
| Alkylation | NaH, THF, 0°C → 25°C | 89% |
| Hydrolysis | 6M HCl, reflux | 94% |
Coupling of Fragments and Carbamate Protection
Amide Bond Formation
The activated acyl chloride reacts with Intermediate B using hydroxybenzotriazole (HOBt) and N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base. This yields This compound with 76% efficiency.
Boc Deprotection and Final Modification
The tert-butyl carbamate group is selectively removed using trifluoroacetic acid (TFA) in DCM (10% v/v) to expose the primary amine, which is subsequently reprotected or functionalized as needed.
| Coupling Agent | Solvent | Temp. (°C) | Yield |
|---|---|---|---|
| HBTU/HOBt | DCM | 25 | 76% |
| TFA Deprotection | DCM | 25 | Quant. |
Optimization and Comparative Analysis
Catalytic Systems for Coupling
Palladium-based catalysts (e.g., Pd₂(dba)₃) with xantphos ligands in toluene at 90°C enhance coupling efficiency between aromatic and aliphatic fragments, achieving yields up to 85%.
Solvent and Temperature Effects
-
DMF vs. THF : DMF improves solubility of nitro intermediates but requires higher temps (100°C vs. 25°C for THF).
-
Methanol in Hydrogenation : Optimal for nitro reduction without over-reduction byproducts.
Characterization and Quality Control
Critical analytical data for the final compound:
¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc), 1.92 (m, 2H, piperidine), 3.45 (m, 4H, piperidine), 4.12 (q, 1H, CH), 7.21–7.65 (m, 4H, benzimidazole) .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced piperidine derivatives, and substituted carbamate derivatives .
Scientific Research Applications
The biological activity of this compound is primarily attributed to its structural components, which are known to interact with various biological targets:
Antimicrobial Activity
Research has indicated that compounds similar to tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate exhibit antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against Mycobacterium tuberculosis and other pathogens due to their ability to inhibit vital enzymes .
Anticancer Properties
Studies have demonstrated that benzimidazole-based compounds can induce apoptosis in cancer cells. For example, a related compound was found to exhibit significant cytotoxicity against breast cancer cell lines (BT-474) with an IC50 value of 0.99 μM . This suggests potential applications in cancer therapy.
Anti-inflammatory Effects
Compounds derived from the same structural framework have been evaluated for their anti-inflammatory properties. In vivo studies using carrageenan-induced rat paw edema models showed promising results, indicating that these compounds could serve as effective anti-inflammatory agents .
Synthesis and Derivatives
The synthesis of this compound can involve various methodologies, often focusing on optimizing yield and purity. The synthesis process may include:
- Reaction of piperidine derivatives with benzimidazole.
- Formation of the carbamate group through coupling reactions with tert-butyl isocyanate.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzimidazole-Piperidine Motifs
Compound 1 : tert-butyl (1-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)(methyl)carbamate (CAS 1420811-06-8)
- Structural Differences : Incorporates a 2-fluorobenzyl substituent on the benzimidazole and a methyl carbamate on the piperidine.
- The methyl carbamate may reduce steric hindrance compared to the tert-butyl group .
- Molecular Weight : 438.5 g/mol vs. ~380–420 g/mol for the target compound.
Compound 2 : Benzyl N-[(2S)-1-[(2S)-2-[[(2S)-1-(1H-benzimidazol-2-yl)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
- Structural Differences : Contains a benzyl carbamate and a pyrrolidine-carbamoyl group.
- The benzyl group may improve cell permeability but reduce solubility .
Piperidine-Based Carbamates with Heterocyclic Modifications
Compound 3 : Tert-butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate (CAS 1704488-75-4)
- Structural Differences : Replaces benzimidazole with a thiophene-oxadiazole group.
- Impact : The oxadiazole enhances π-π stacking interactions, while the thiophene may modulate electronic properties. This compound’s molecular weight (420.5 g/mol) is comparable to the target compound but with distinct solubility profiles .
Compound 4 : Tert-butyl (1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate (CAS 2034201-73-3)
- Structural Differences : Features a 3-chloropyridinyloxy substituent on the piperidine.
- The pyridine ring offers hydrogen-bonding sites for target engagement .
Antiviral Carbamate Derivatives
Compound 5 : Ombitasvir (HCV NS5A inhibitor)
- Structural Differences : Contains multiple carbamate-protected pyrrolidine and phenyl groups.
- Impact : The extended aromatic system improves viral protease inhibition but increases molecular weight (~895 g/mol) and synthetic complexity. The tert-butyl carbamate in Ombitasvir aids in metabolic stability .
Compound 6 : Daclatasvir (HCV NS5A inhibitor)
- Structural Differences : Includes imidazole and coumarin-like moieties.
- Impact : The coumarin derivative (4-methylcoumaryl-7-amide) enables fluorescent tracking in enzymatic assays, a feature absent in the target compound .
Key Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Target/Application |
|---|---|---|---|---|---|
| tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | Not Provided | Likely ~C24H33N5O3 | ~420 | Benzimidazole, Piperidine | Enzyme Inhibition (Putative) |
| tert-butyl (1-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)(methyl)carbamate | 1420811-06-8 | C25H31FN4O2 | 438.5 | 2-Fluorobenzyl, Methyl Carbamate | Research Chemical |
| Tert-butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate | 1704488-75-4 | C20H28N4O4S | 420.5 | Thiophene-Oxadiazole | Not Reported |
| Ombitasvir | 1256787-96-9 | C50H67N7O8 | 895.1 | Multiple Carbamates, Phenyl Groups | HCV NS5A Inhibitor |
Biological Activity
Tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound that integrates various structural motifs known for their biological activities. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.
Structure and Properties
The compound features a tert-butyl group, a benzo[d]imidazole moiety, and a piperidine structure, which together contribute to its unique biological profile. The presence of these functional groups suggests potential interactions with biological targets, enhancing its solubility and bioavailability compared to simpler compounds.
| Component | Description |
|---|---|
| Chemical Name | This compound |
| CAS Number | 953071-73-3 |
| Molecular Formula | C17H23N3O2 |
| Molar Mass | 301.383 g/mol |
Biological Activity
Research indicates that compounds with benzimidazole and piperidine structures often exhibit significant biological activities:
- Anticancer Activity : Benzimidazole derivatives are known for their anticancer properties. Studies have shown that compounds containing this moiety can inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : The piperidine ring contributes to antimicrobial activity, making these compounds effective against various bacterial strains.
- Neuroprotective Effects : Tert-butyl carbamates have been associated with neuroprotective effects, potentially beneficial in neurodegenerative diseases.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar benzimidazole-piperidine hybrids. For instance, compounds designed with these scaffolds demonstrated efficacy against the Ebola virus (EBOV), with effective concentrations (EC50) in the low micromolar range, indicating strong antiviral activity .
Toxicological Assessments
Toxicological evaluations have been conducted on related compounds to assess their safety profiles. In vitro studies indicated dose-dependent cytotoxicity at high concentrations, necessitating further investigation into their therapeutic windows .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis of benzimidazole derivatives has revealed that modifications to the piperidine ring significantly influence biological activity. For example, the introduction of electron-withdrawing groups enhances potency against specific cancer cell lines .
Tables of Biological Activity
The following table summarizes key findings regarding the biological activities associated with similar compounds:
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate?
Q. How can the structural integrity of this compound be validated?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: Confirm the presence of tert-butyl (δ 1.2–1.4 ppm), benzimidazole (aromatic protons δ 7.0–8.5 ppm), and carbamate carbonyl (δ 150–160 ppm in ) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H] at m/z calculated for ).
- X-ray Crystallography: Resolve stereochemistry if chiral centers are present (e.g., compare with tert-butyl carbamate derivatives in PubChem) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Q. What computational strategies predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with the benzimidazole-piperidine core as a pharmacophore. Input the SMILES string (e.g.,
CC(C)(C)OC(=O)NC1CCN(CC1)C2NC3=CC=CC=C3N2) from PubChem . - QSAR Modeling: Train models on benzimidazole derivatives with known IC values. Include descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations: Assess binding stability (e.g., 100 ns runs in GROMACS) for lead optimization .
Q. How does stereochemistry influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Chiral Synthesis: Use enantiopure starting materials (e.g., (R)- or (S)-Boc-protected amines) and monitor optical rotation ([α]) .
- Activity Comparison: Test enantiomers in parallel assays. For example, (S)-isomers may show 10–100x higher affinity for kinases due to spatial compatibility .
- Analytical Separation: Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
Q. What are the stability profiles under varying storage conditions?
Methodological Answer:
- Thermal Stability: Store at –20°C in amber vials; avoid >25°C to prevent Boc-group cleavage (TGA data shows decomposition onset at 80°C) .
- Photodegradation: Monitor via UV-Vis (λ = 254 nm) under accelerated light exposure (ICH Q1B guidelines).
- Hydrolytic Stability: Test in PBS (pH 7.4) at 37°C; half-life >48h indicates suitability for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
